molecular formula C17H19N3O B2412918 3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile CAS No. 372190-21-1

3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile

Cat. No.: B2412918
CAS No.: 372190-21-1
M. Wt: 281.359
InChI Key: YAMSXERTCFQDHE-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile” is an organic compound that contains a pyrazole ring, a tert-butylphenyl group, and a propanenitrile group . The tert-butylphenyl group is a common motif in organic chemistry and is known for its bulky nature and ability to stabilize adjacent reactive sites .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a tert-butylphenyl group, and a propanenitrile group . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the tert-butylphenyl group, and the nitrile group. The pyrazole ring is a heterocyclic aromatic ring and could participate in electrophilic substitution reactions . The tert-butylphenyl group could influence the reactivity of the compound due to its steric bulk .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrile group could increase its polarity, potentially affecting its solubility in various solvents .

Properties

IUPAC Name

3-[3-(4-tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-17(2,3)15-7-5-13(6-8-15)16-14(12-21)11-20(19-16)10-4-9-18/h5-8,11-12H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMSXERTCFQDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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